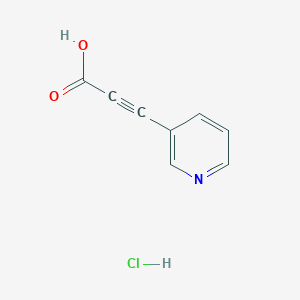
3-(Pyridin-3-yl)propiolic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-3-yl)propiolic acid hydrochloride is a chemical compound with the molecular formula C8H6ClNO2. It is a derivative of pyridine and propiolic acid, and it is commonly used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)propiolic acid hydrochloride typically involves the reaction of pyridine derivatives with propiolic acid under specific conditions. One common method involves the use of silver nitrate (AgNO3), copper nitrate (Cu(NO3)2·6H2O), and zinc nitrate (Zn(NO3)2·6H2O) in methanol (MeOH) to prepare coordination polymers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings, but optimized for higher yields and efficiency. The exact industrial methods can vary depending on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-3-yl)propiolic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate, copper nitrate, and zinc nitrate in methanol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with silver nitrate can produce silver coordination polymers, while reactions with copper and zinc nitrates can produce corresponding coordination polymers .
Aplicaciones Científicas De Investigación
3-(Pyridin-3-yl)propiolic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand to create coordination polymers with metals such as silver, copper, and zinc.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-3-yl)propiolic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a ligand, it can chelate metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological and chemical processes, making the compound valuable for research and development .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-4-yl)propiolic acid: Similar in structure but with the pyridine ring attached at the 4-position instead of the 3-position.
3-(Pyridin-2-yl)propiolic acid: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
3-(Pyridin-3-yl)propiolic acid hydrochloride is unique due to its specific structural configuration, which allows it to form distinct coordination polymers and exhibit unique chemical properties compared to its isomers. This uniqueness makes it particularly valuable for specific applications in coordination chemistry and material science .
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
3-pyridin-3-ylprop-2-ynoic acid;hydrochloride |
InChI |
InChI=1S/C8H5NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h1-2,5-6H,(H,10,11);1H |
Clave InChI |
WCGWRVVRBVYTKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C#CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


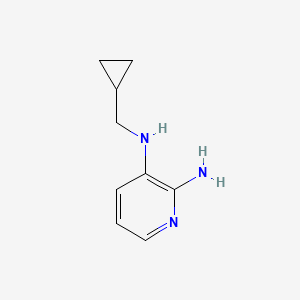

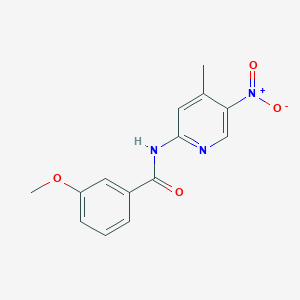
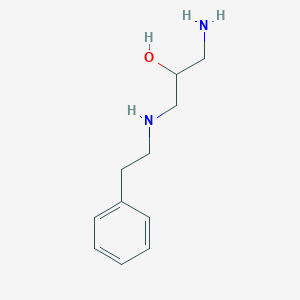
![N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13002855.png)
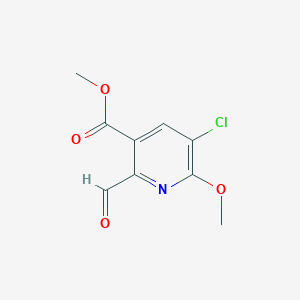

![3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13002866.png)
![tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate](/img/structure/B13002867.png)
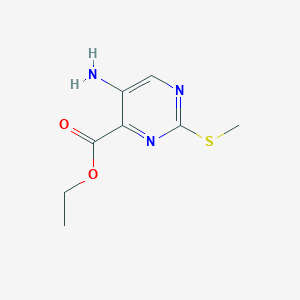
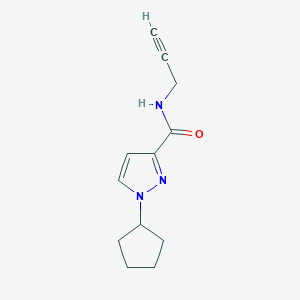
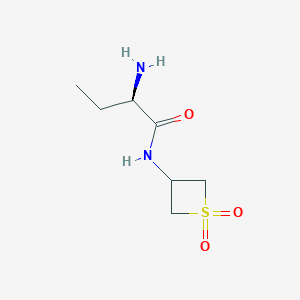
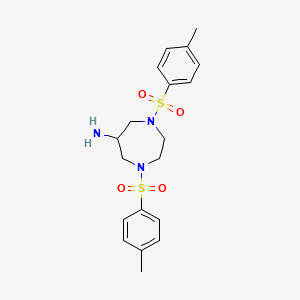
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
